![molecular formula C22H25N3O3 B5782005 N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide, also known as MBCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBCC is a cyclobutane-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
作用机制
The mechanism of action of N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and to inhibit the activation of NF-κB, a signaling pathway that is involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of cytokines and chemokines, which are involved in inflammation, and to reduce the production of reactive oxygen species, which are involved in oxidative stress. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could affect the interpretation of experimental results.
未来方向
There are several future directions for research on N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide. One area of research could be to investigate its potential use in treating other types of cancer, such as pancreatic cancer and ovarian cancer. Another area of research could be to investigate its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to investigate its potential use in combination with other drugs or therapies.
合成方法
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide has been synthesized using various methods, including the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form 4-methoxyphenylacetyl chloride, which is then reacted with ethylenediamine to form this compound. Another method involves the reaction of 4-methoxyphenylacetyl chloride with cyclobutanecarboxylic acid to form this compound. Both methods have been successfully used to synthesize this compound.
科学研究应用
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. This compound has been used in various studies to investigate its effects on cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[4-[(E)-N-[[2-(4-methoxyphenyl)acetyl]amino]-C-methylcarbonimidoyl]phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15(24-25-21(26)14-16-6-12-20(28-2)13-7-16)17-8-10-19(11-9-17)23-22(27)18-4-3-5-18/h6-13,18H,3-5,14H2,1-2H3,(H,23,27)(H,25,26)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIBNZZFUZSAFW-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
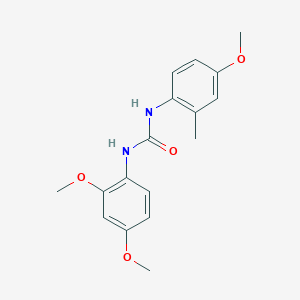
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)
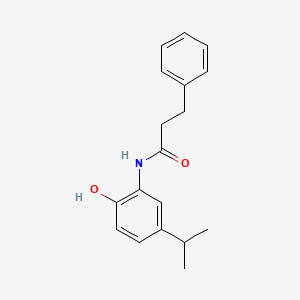
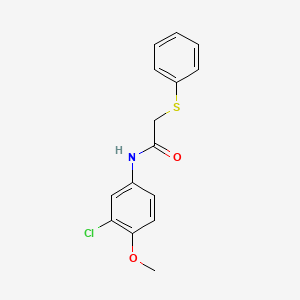
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)
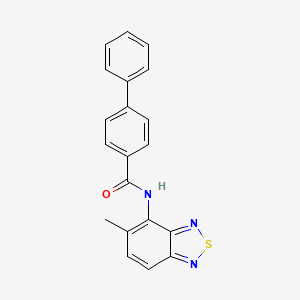
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
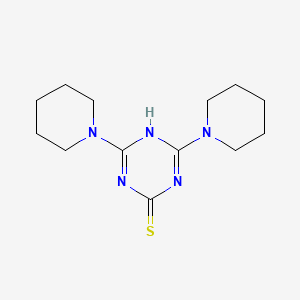
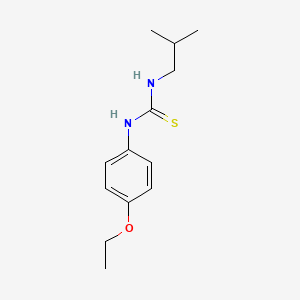
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)